molecular formula C8H15IN2 B1246827 1-Butyl-3-methylimidazolium Iodide CAS No. 65039-05-6

1-Butyl-3-methylimidazolium Iodide

Cat. No.: B1246827
CAS No.: 65039-05-6
M. Wt: 266.12 g/mol
InChI Key: XREPTGNZZKNFQZ-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium iodide is a room temperature ionic liquid (RTIL) with the chemical formula C8H15IN2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is widely used in various scientific and industrial applications due to its ability to act as a non-volatile electrolyte and a reaction medium.

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium iodide (BMImI) is an ionic liquid with a wide range of applications. It has been found to interact with proteins such as α-chymotrypsin . The protein α-chymotrypsin is a serine protease enzyme that catalyzes the hydrolysis of peptide bonds in the digestive system .

Mode of Action

BMImI has been shown to have a destabilizing effect on α-chymotrypsin at all investigated concentrations (0.025–0.6 M) . This destabilizing effect is thought to be due to the interaction of BMImI with the protein, which can alter its structure and function .

Biochemical Pathways

It is known that bmimi can act as a reaction medium for the transition metal-catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to form the corresponding 2-oxazolidinones .

Pharmacokinetics

As an ionic liquid, it is known to have low volatility, which could potentially impact its bioavailability .

Result of Action

The primary result of BMImI’s action is its destabilizing effect on proteins like α-chymotrypsin . This can lead to changes in the protein’s structure and function, potentially affecting biological processes in which these proteins are involved .

Action Environment

The action of BMImI can be influenced by environmental factors. For instance, it has been shown that the destabilizing effect of BMImI on α-chymotrypsin can be offset by 1-butyl-3-methylimidazolium bromide at lower concentrations (0.025 M), but this stabilizing action turns into a deleterious action at higher concentrations (>0.1 M) . This suggests that the concentration of other substances in the environment can significantly impact the action of BMImI .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium iodide plays a crucial role in biochemical reactions, particularly as a non-volatile electrolyte in dye-sensitized photochemical cells . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging in conventional solvents. For instance, it can act as a stabilizer and promoter in the transition metal-catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to form 2-oxazolidinones . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and ionic interactions, which enhance the solubility and reactivity of the reactants.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt the conformational structure of extracellular polymeric substances, leading to the inactivation of microbial cells . Additionally, it has been observed to form unique local structures with alcohols, which can impact cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It forms hydrogen bonds with biomolecules, which can lead to changes in their structure and function. For example, the butyl chain of the cation can adopt different conformations, such as gauche and trans, which influence its interaction with the iodide anion . These interactions can result in the formation of weak hydrogen-bonded networks, affecting the stability and reactivity of the compound. Additionally, this compound can facilitate the formation of triiodide ions without the external addition of iodine, which is significant for its role in redox reactions .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are influenced by its interactions with other molecules and environmental conditions. This compound has been shown to maintain its stability and functionality at low temperatures, making it suitable for various applications . Its long-term effects on cellular function can vary depending on the specific conditions and concentrations used in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it can enhance certain biochemical processes, while at higher doses, it may exhibit toxic or adverse effects. For instance, studies have indicated that the stabilizing action of similar compounds can turn deleterious at higher concentrations . Therefore, it is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can act as a reaction medium for the transition metal-catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol, leading to the formation of 2-oxazolidinones . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with transporters and binding proteins. This compound can form hydrogen bonds with various biomolecules, affecting its localization and accumulation within specific cellular compartments . Its ability to dissolve a wide range of substances also facilitates its distribution across different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. For example, its interaction with the iodide anion through hydrogen bonds can affect its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butylimidazole with iodomethane. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous acetone or other suitable solvents.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1-butylimidazole and iodomethane.

    Reaction Vessel: Large-scale reactors with temperature and pressure control.

    Purification: The product is purified through recrystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium iodide undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, often in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Silver nitrate or other silver salts to replace the iodide ion.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazolium cation.

    Reduction: Reduced forms of the imidazolium cation.

    Substitution: New ionic liquids with different anions, such as 1-butyl-3-methylimidazolium chloride or bromide.

Scientific Research Applications

1-Butyl-3-methylimidazolium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a non-volatile electrolyte in dye-sensitized photochemical cells and as a reaction medium for various catalytic processes.

    Biology: Investigated for its potential use in biocatalysis and protein stabilization.

    Medicine: Explored for its potential in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the production of advanced materials, such as gel-type electrolytes for solar cells and as a stabilizer in biphasic oxidative cyclocarbonylation reactions.

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium iodide can be compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium iodide
  • 1-Hexyl-3-methylimidazolium iodide

Uniqueness: this compound is unique due to its specific combination of the butyl group and iodide anion, which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various substrates and its high thermal stability make it particularly valuable in applications requiring robust and reliable performance.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.HI/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPTGNZZKNFQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049342
Record name 1-Butyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-05-6
Record name 1-Butyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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